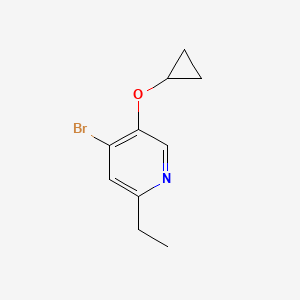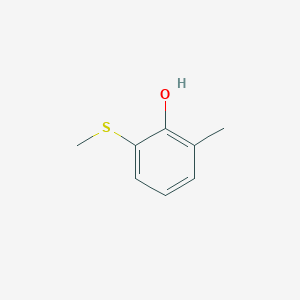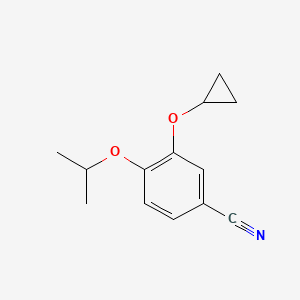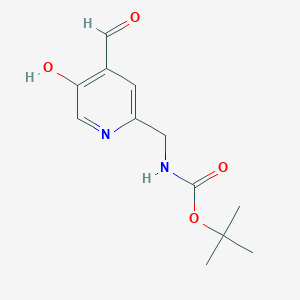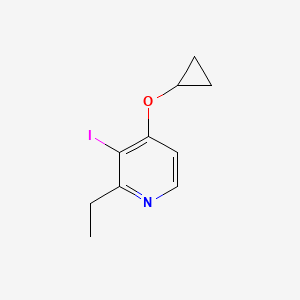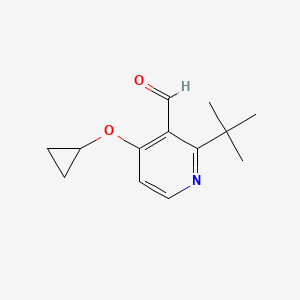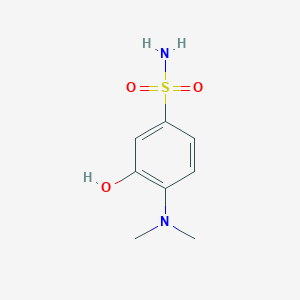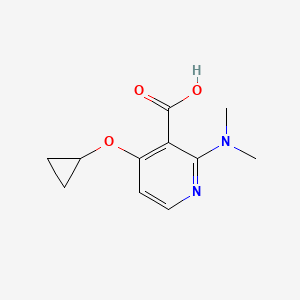
2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene is an organic compound with the molecular formula C16H24O It is a derivative of benzene, featuring tert-butyl, cyclopropoxy, and isopropyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Introduction of Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Isopropyl Group: The isopropyl group is introduced through another Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Introduction of Cyclopropoxy Group: The cyclopropoxy group is introduced via nucleophilic substitution using cyclopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Tert-butyl-1-cyclopropoxy-4-isopropylbenzene
- 4-tert-Butylphenol
Comparison
2-Tert-butyl-4-cyclopropoxy-1-isopropylbenzene is unique due to the presence of both cyclopropoxy and isopropyl groups on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
特性
分子式 |
C16H24O |
|---|---|
分子量 |
232.36 g/mol |
IUPAC名 |
2-tert-butyl-4-cyclopropyloxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-11(2)14-9-8-13(17-12-6-7-12)10-15(14)16(3,4)5/h8-12H,6-7H2,1-5H3 |
InChIキー |
VCEDLPAODZSLTG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)OC2CC2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



